molecular formula C11H16N2O3S B2414729 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903554-96-0

3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2414729
CAS No.: 1903554-96-0
M. Wt: 256.32
InChI Key: VUQILKWBJVWXPL-UHFFFAOYSA-N
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Description

3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic organic compound that features a pyridine ring substituted with an azetidine moiety linked via an ether bond The propylsulfonyl group attached to the azetidine ring enhances its chemical stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or aziridines.

    Introduction of the Propylsulfonyl Group: The propylsulfonyl group is introduced via sulfonylation reactions, often using reagents like propylsulfonyl chloride in the presence of a base.

    Coupling with Pyridine: The final step involves the coupling of the azetidine derivative with a pyridine ring. This can be achieved through nucleophilic substitution reactions, where the azetidine oxygen acts as a nucleophile attacking an electrophilic pyridine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The propylsulfonyl group enhances its binding affinity and specificity, while the azetidine ring provides structural rigidity. The compound may inhibit enzyme activity or modulate receptor function through competitive or allosteric mechanisms, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(Cyclopropylsulfonyl)azetidin-3-yl)oxy)pyridine
  • 3-((1-(Methylsulfonyl)azetidin-3-yl)oxy)pyridine
  • 3-((1-(Ethylsulfonyl)azetidin-3-yl)oxy)pyridine

Comparison

Compared to similar compounds, 3-((1-(Propylsulfonyl)azetidin-3-yl)oxy)pyridine is unique due to its specific propylsulfonyl group, which imparts distinct chemical and biological properties. The length and flexibility of the propyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(1-propylsulfonylazetidin-3-yl)oxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-6-17(14,15)13-8-11(9-13)16-10-4-3-5-12-7-10/h3-5,7,11H,2,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQILKWBJVWXPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CC(C1)OC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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